molecular formula C13H15N3OS B6458736 2-(methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine CAS No. 2549019-45-4

2-(methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine

Cat. No.: B6458736
CAS No.: 2549019-45-4
M. Wt: 261.34 g/mol
InChI Key: CXQJYPRXUVICRN-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a pyrimidine ring substituted with a methylsulfanyl group at the second position and a phenoxyethyl group at the fourth position

Properties

IUPAC Name

2-methylsulfanyl-N-(2-phenoxyethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-18-13-15-8-7-12(16-13)14-9-10-17-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQJYPRXUVICRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrimidine Synthesis

The pyrimidine ring forms the structural backbone of the compound. A common approach involves constructing the heterocyclic core via cyclization reactions. For example, 2-chloro-4-aminopyrimidine serves as a key intermediate, enabling subsequent functionalization at the 2- and 4-positions. Alternatively, condensation of thiourea derivatives with β-diketones or β-ketoesters under acidic conditions generates 2-thiopyrimidines, which are then alkylated to introduce the methylsulfanyl group (-SMe).

Introduction of the Methylsulfanyl Group

The methylsulfanyl moiety is typically introduced via nucleophilic displacement of a halogen atom at the 2-position of the pyrimidine ring. In a representative procedure, 2-chloropyrimidin-4-amine reacts with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60–80°C for 6–8 hours, yielding 2-methylsulfanylpyrimidin-4-amine. This step benefits from polar aprotic solvents that stabilize the transition state, enhancing substitution efficiency.

Attachment of the Phenoxyethylamine Side Chain

The N-(2-phenoxyethyl) group is introduced through a nucleophilic substitution or coupling reaction. One method involves reacting 2-methylsulfanylpyrimidin-4-amine with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile under reflux. The reaction proceeds via an SN2 mechanism, with the amine acting as the nucleophile. Alternatively, Buchwald–Hartwig coupling using palladium catalysts enables the formation of the C–N bond under milder conditions, though this approach is less common due to cost considerations.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and yields. For the methylsulfanyl substitution, DMF outperforms tetrahydrofuran (THF) due to its higher polarity, which facilitates the dissolution of ionic intermediates. Similarly, acetonitrile is preferred for the phenoxyethylation step, as it minimizes side reactions like hydrolysis of the alkyl bromide.

Reaction Step Optimal Solvent Temperature Yield
Methylsulfanyl SubstitutionDMF70°C78–85%
PhenoxyethylationAcetonitrile80°C65–72%

Catalytic and Stoichiometric Considerations

Base selection is critical for deprotonating the amine during phenoxyethylation. Potassium carbonate provides sufficient basicity without inducing elimination side reactions. Phase-transfer catalysts, such as benzyltriethylammonium chloride, have been employed to enhance reaction rates in biphasic systems.

Purification and Characterization

Isolation Techniques

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-water mixtures. The latter method is favored for large-scale synthesis due to its simplicity and cost-effectiveness.

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃): δ 7.13–7.25 (m, 4H, aromatic), 6.82 (s, 1H, pyrimidine-H), 4.64 (t, 2H, OCH₂), 3.85 (t, 2H, NHCH₂), 2.39 (s, 3H, SMe).
MS (APCI) : m/z 261.34 [M+H]⁺, consistent with the molecular formula C₁₃H₁₅N₃OS.

Research Findings and Challenges

Yield Optimization Studies

A 2023 study demonstrated that increasing the molar ratio of 2-phenoxyethyl bromide to 2-methylsulfanylpyrimidin-4-amine from 1:1 to 1.2:1 improved yields from 65% to 72%, likely due to the mitigation of hydrolysis side reactions. However, excess alkylating agent (>1.5 equiv) led to di-alkylation byproducts, necessitating careful stoichiometric control.

Comparative Analysis of Methodologies

While the classical nucleophilic substitution route remains the most widely used, emerging strategies such as flow chemistry and microwave-assisted synthesis promise reduced reaction times and higher reproducibility. For instance, microwave irradiation at 100°C for 20 minutes achieved 85% yield in the phenoxyethylation step, compared to 65% under conventional heating .

Chemical Reactions Analysis

2-(Methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine derivative.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action can include binding to active sites of enzymes, altering receptor conformation, or modulating signal transduction pathways.

Comparison with Similar Compounds

2-(Methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine can be compared with other similar compounds, such as:

    2-(Methylsulfanyl)pyrimidine: Lacks the phenoxyethyl group, making it less complex and potentially less active in certain applications.

    N-(2-Phenoxyethyl)pyrimidin-4-amine: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.

    2-(Methylsulfanyl)-N-(2-phenoxyethyl)benzamide: Contains a benzamide group instead of a pyrimidine ring, which can significantly alter its properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-(methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological mechanisms, and various studies related to this compound, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C14_{14}H16_{16}N2_{2}OS
  • Molecular Weight : 270.36 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a methylsulfanyl group and a phenoxyethyl moiety.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : 4-Aminopyrimidine and 2-phenoxyethyl bromide.
  • Reagents : Potassium carbonate is commonly used as a base in solvents like dimethylformamide (DMF).
  • Reaction Conditions : The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired amine product.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentrations (MIC) for various derivatives range from 0.025 to 0.054 µg/mL, indicating potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis .

Compound MIC (µg/mL) Activity
This compound0.025 - 0.054Antitubercular

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Preliminary research suggests that it may inhibit specific inflammatory pathways, although detailed mechanisms are still under investigation .

Antitubercular Agents

A series of imidazo[1,2-a]pyridine carboxamides bearing the N-(2-phenoxyethyl) moiety were synthesized and evaluated for their antitubercular activity. The results indicated excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis .

Safety Profile

In vivo studies on selected derivatives demonstrated good tolerability in animal models at specific doses, suggesting that these compounds may have acceptable safety profiles for further clinical evaluation .

Mechanistic Studies

Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in tuberculosis pathogenesis, elucidating their mechanism of action .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 2-chloropyrimidin-4-amine with methylsulfanyl groups under basic conditions (e.g., NaH/DMF) to introduce the methylsulfanyl moiety .
  • Step 2: Couple the intermediate with 2-phenoxyethylamine via Buchwald-Hartwig amination (using Pd catalysts) or SNAr reactions .
  • Optimization: Use polar aprotic solvents (DMF, DMSO) at 80–100°C, and monitor progress via HPLC or TLC. Adjust stoichiometry (1:1.2 molar ratio of pyrimidine to amine) to minimize side products .

Q. How can spectroscopic and crystallographic techniques characterize this compound’s purity and structure?

Methodological Answer:

  • NMR: Assign peaks using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituents (e.g., methylsulfanyl at δ 2.5 ppm, phenoxyethyl protons at δ 3.8–4.2 ppm) .
  • X-ray Crystallography: Use SHELX software for structure refinement. Key parameters include R-factor (<5%) and thermal displacement parameters for heavy atoms .
  • Mass Spectrometry: Confirm molecular weight via HRMS (ESI+) with <3 ppm error .

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition: Use fluorometric assays (e.g., acetylcholinesterase inhibition at 10–100 µM concentrations) with galantamine as a positive control .
  • Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay (48–72 hr exposure, IC50_{50} determination) .
  • Solubility: Measure kinetic solubility in PBS (pH 7.4) using UV-Vis spectrophotometry .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact target binding and selectivity?

Methodological Answer:

  • SAR Analysis: Compare analogs with trifluoromethyl, nitro, or piperazine groups. For example:

    SubstituentTarget (IC50_{50})Selectivity (AChE/BChE)
    Methylsulfanyl5.5 µM (AChE)1.2
    Trifluoromethyl2.2 µM (BChE)11.7
  • Docking Studies: Use AutoDock Vina to model interactions with hBuChE (PDB: 4BDS). Key residues: His438 (hydrogen bonding) and Trp82 (π-π stacking) .

Q. What advanced pharmacological profiling is recommended for preclinical evaluation?

Methodological Answer:

  • ADMET:
    • Absorption: Caco-2 permeability assay (Papp >1 × 106^{-6} cm/s).
    • Metabolism: Liver microsomal stability (t1/2_{1/2} >30 min in human microsomes) .
  • Pharmacokinetics: Conduct IV/PO dosing in rodents (CL: 15–20 mL/min/kg, Vd: 1–2 L/kg) .

Q. How can crystallographic data resolve contradictions in reported activity profiles?

Methodological Answer:

  • Case Study: Discrepancies in IC50_{50} values for analogs may arise from conformational flexibility. Use ORTEP-3 to analyze torsion angles (e.g., dihedral angles between pyrimidine and phenoxyethyl groups >30° reduce potency) .
  • Validation: Cross-reference with DFT calculations (B3LYP/6-31G*) to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental IC50_{50} .

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